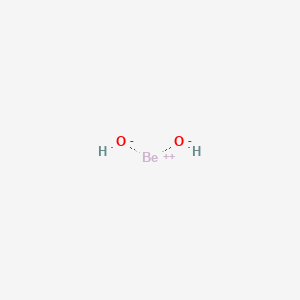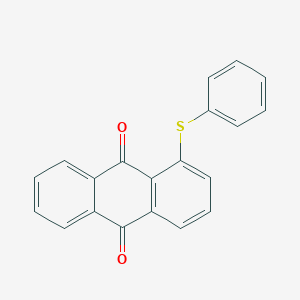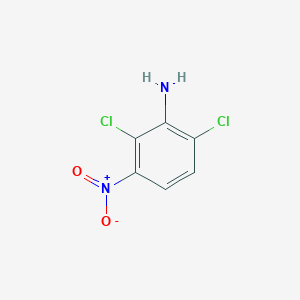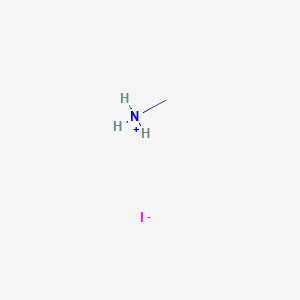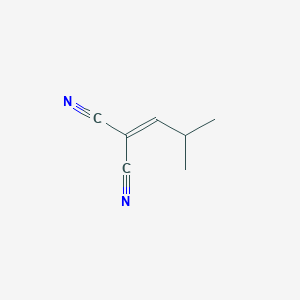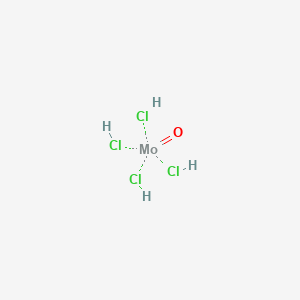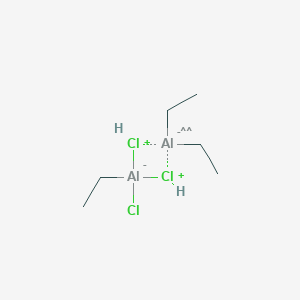
高氯酞菁铜
描述
Copper perchlorophthalocyanine, also known as Copper perchlorophthalocyanine, is a useful research compound. Its molecular formula is C32Cl16CuN8 and its molecular weight is 1127.2 g/mol. The purity is usually 95%.
The exact mass of the compound Copper perchlorophthalocyanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper perchlorophthalocyanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper perchlorophthalocyanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Copper perchlorophthalocyanine (CuPcCl16, CuC32N8Cl16), also known as Pigment Green 7, is a commercially significant green pigment . This compound is a nanocrystalline, fully insoluble powder . The following sections will delve into the mechanism of action of copper perchlorophthalocyanine.
Result of Action
The result of copper perchlorophthalocyanine’s action is the production of a green color. This is achieved through its interaction with light, where it absorbs certain wavelengths and reflects others, resulting in the perception of green color .
安全和危害
未来方向
生化分析
Biochemical Properties
The biochemical properties of Copper perchlorophthalocyanine are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to play a pivotal role in various biochemical reactions. Copper can act as either a recipient or a donor of electrons, participating in various reactions .
Cellular Effects
The cellular effects of Copper perchlorophthalocyanine are not well-known. Copper, a component of Copper perchlorophthalocyanine, is known to have significant effects on cells. Copper is involved in metabolic reactions including cellular respiration, tissue pigmentation, hemoglobin formation, and connective tissue development .
Molecular Mechanism
Copper, a component of Copper perchlorophthalocyanine, is known to trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Temporal Effects in Laboratory Settings
The temporal effects of Copper perchlorophthalocyanine in laboratory settings are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to have temporal effects. For example, copper can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Dosage Effects in Animal Models
The dosage effects of Copper perchlorophthalocyanine in animal models are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to have dosage effects. For example, the requirement for copper by pigs is 5 to 10 mg/kg diet, however, copper can be included at growth-promoting levels (i.e., 75 to 250 mg/kg diet) in diets for weanling and growing pigs to reduce post-weaning diarrhea and improve growth performance .
Metabolic Pathways
The metabolic pathways of Copper perchlorophthalocyanine are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to be involved in various metabolic pathways. For example, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .
Transport and Distribution
The transport and distribution of Copper perchlorophthalocyanine within cells and tissues are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to be transported and distributed within cells and tissues. For example, once copper crosses the intestinal lumen, it is transported into the portal circulation where it is delivered to the liver, a central organ for copper homeostasis, mobilized into the peripheral circulation .
Subcellular Localization
The subcellular localization of Copper perchlorophthalocyanine is not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to have subcellular localization. For example, cellular bioimaging of copper is an essential key to accomplish this objective .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Copper perchlorophthalocyanine involves the reaction of copper phthalocyanine with perchloric acid.", "Starting Materials": ["Copper phthalocyanine", "Perchloric acid"], "Reaction": [ "Dissolve copper phthalocyanine in a suitable solvent, such as chloroform or dichloromethane.", "Add perchloric acid to the solution dropwise while stirring at a temperature of around 0-5°C.", "Continue stirring the mixture for several hours until the reaction is complete.", "Filter the resulting solid and wash it with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Copper perchlorophthalocyanine as a dark blue powder." ] } | |
CAS 编号 |
14832-14-5 |
分子式 |
C32Cl16CuN8 |
分子量 |
1127.2 g/mol |
IUPAC 名称 |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32Cl16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI 键 |
ABFKYPFPQRDCGM-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |
同义词 |
copper perchlorophthalocyanine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the crystal structure of copper perchlorophthalocyanine?
A1: Copper perchlorophthalocyanine (CuC32N8Cl16), also known as Pigment Green 7, stands out due to its highly symmetrical structure. This makes it an ideal candidate for electron crystallography studies. [] Researchers have successfully solved its crystal structure using three-dimensional electron diffraction (3D ED) data. [] This achievement highlights the potential of 3D ED in structural determination of complex molecules.
Q2: Why is copper perchlorophthalocyanine used as a model compound in electron microscopy?
A2: The high resolution achievable with copper perchlorophthalocyanine makes it a valuable tool for evaluating new methodologies in electron microscopy. For instance, researchers have used theoretical images of this compound to demonstrate how the resolution of electron microscope images can be enhanced from 2 to 1 Å using structure-factor extrapolation. [] This resolution improvement is significant as it allows for the visualization of individual atoms within the molecule.
Q3: What challenges are associated with using electron diffraction data for ab initio structure determination, and how does copper perchlorophthalocyanine research address these challenges?
A3: One challenge in using electron diffraction data is the deviation from the single-scattering approximation due to dynamical scattering effects. Research using copper perchlorophthalocyanine at 1200kV showed that while n-beam dynamical scattering does occur, a simple correction for secondary scattering is often more important for achieving a good fit to experimental data. [] This finding simplifies data analysis and supports the use of electron diffraction for ab initio structure determination, particularly for organic structures.
Q4: How does copper perchlorophthalocyanine contribute to advancing direct methods in electron crystallography?
A4: Copper perchlorophthalocyanine serves as a model system for developing direct phasing methods in electron crystallography. Researchers have combined electron micrograph and diffraction data from this compound to obtain both amplitudes and phases of structure factors. [] Utilizing a direct method approach, they successfully extended phase information from a resolution of 2 Å to 1 Å, demonstrating the potential of combining imaging and diffraction data for high-resolution structure determination. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


